molecular formula C18H17N5O4 B2606943 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034385-31-2

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No. B2606943
CAS RN: 2034385-31-2
M. Wt: 367.365
InChI Key: XDGHDRRUWPJTJV-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” is a complex organic molecule. It contains a benzodioxole group, a pyridinyl group, and a triazolyl group . The benzodioxole group is a common motif in many natural products and pharmaceuticals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Promoted Synthesis : A study by Knölker and O'Sullivan (1994) detailed a synthesis method involving hydroxy-substituted benzo[b] carbazoloquinone cyanamides. This method used palladium-promoted oxidative coupling, highlighting the compound's synthetic versatility and potential for further chemical modifications (Knölker & O'Sullivan, 1994).
  • Structural Features and Theoretical Studies : The molecular structure and properties of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, were studied by Gumus et al. (2018). This research, which included experimental and theoretical (HF and DFT) studies, offers insight into the electronic and structural features of such compounds (Gumus et al., 2018).

Application in Drug Synthesis

  • Hybrid Anticonvulsants Synthesis : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as hybrid anticonvulsant agents. This research suggests the compound's utility in creating new chemical frameworks for medicinal purposes (Kamiński et al., 2015).

Antinociceptive Activity

  • Antinociceptive Derivatives : A study conducted by Önkol et al. (2004) on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which are structurally related, demonstrated varying levels of antinociceptive activity. This indicates the potential use of such compounds in pain management research (Önkol et al., 2004).

Molecular Synthesis

  • Synthesis of New Heterocycles : Moustafa, Ahmed, and Khodairy (2017) developed new heterocycles containing a 2-aminopyrimidine moiety. Their method could be relevant to the synthesis of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide (Moustafa, Ahmed, & Khodairy, 2017).

Novel Applications in Medicinal Chemistry

  • "Privileged Scaffold" in Medicinal Chemistry : The work of Poupaert et al. (2005) identified the 2(3H)-benzoxazolone heterocycle as a "privileged scaffold" in medicinal chemistry. This suggests that derivatives like the compound may have broad applications in drug development (Poupaert et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-12(27-15-4-5-16-17(7-15)26-11-25-16)18(24)20-8-13-10-23(22-21-13)14-3-2-6-19-9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGHDRRUWPJTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN(N=N1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

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